molecular formula C19H31N3O2S B13086720 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

Cat. No.: B13086720
M. Wt: 365.5 g/mol
InChI Key: FBBKDQITFFRACC-UHFFFAOYSA-N
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Description

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with cyclopentylamino and ethylpiperidinyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Substitution with Ethylpiperidine: The benzenesulfonyl chloride is then reacted with 1-ethylpiperidine under basic conditions to form N-(1-ethylpiperidin-3-yl)benzenesulfonamide.

    Addition of Cyclopentylamino Group: The final step involves the reaction of the intermediate with cyclopentylamine to introduce the cyclopentylamino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Cyclohexylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide
  • 4-((Cyclopropylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide
  • 4-((Cyclobutylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

Uniqueness

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide stands out due to its specific combination of cyclopentylamino and ethylpiperidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H31N3O2S/c1-2-22-13-5-8-18(15-22)21-25(23,24)19-11-9-16(10-12-19)14-20-17-6-3-4-7-17/h9-12,17-18,20-21H,2-8,13-15H2,1H3

InChI Key

FBBKDQITFFRACC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3

Origin of Product

United States

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